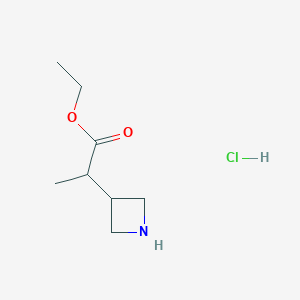![molecular formula C9H13Cl2F3N2 B13028901 (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028901.png)
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chiral diamine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl typically involves the reduction of 3’-(trifluoromethyl)acetophenone using a carbonyl reductase enzyme. The process can be optimized by using recombinant Escherichia coli cells in a medium containing surfactants like Tween-20 and natural deep eutectic solvents such as choline chloride and lysine . The optimal conditions include a pH of 7.0, a temperature of 30°C, and a reaction time of 18 hours.
Industrial Production Methods: Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet production demands. The use of metal catalysts, such as manganese complexes, has also been reported for the chemical reduction of 3’-(trifluoromethyl)acetophenone .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can further modify the trifluoromethyl group or the phenyl ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) and photoredox catalysts are employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Production of modified phenyl or trifluoromethyl derivatives.
Substitution: Generation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit phenylethanolamine N-methyltransferase, affecting neurotransmitter synthesis . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Vergleich Mit ähnlichen Verbindungen
®-1-[3-(Trifluoromethyl)phenyl]ethanol: Another chiral compound with a trifluoromethyl group, used in neuroprotective applications.
α-(Trifluoromethyl)styrenes: Versatile intermediates in organic synthesis, known for their role in C–F bond activation.
3-Trifluoromethyl-1,2,4-triazoles: Compounds with broad-spectrum pharmaceutical activity, including anti-HIV and anticonvulsant properties.
Uniqueness: (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl stands out due to its dual amine functionality and chiral nature, making it a valuable intermediate in asymmetric synthesis and a potential therapeutic agent.
Eigenschaften
Molekularformel |
C9H13Cl2F3N2 |
|---|---|
Molekulargewicht |
277.11 g/mol |
IUPAC-Name |
(1R)-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1 |
InChI-Schlüssel |
AYIVNSKDNWPKRG-JZGIKJSDSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@H](CN)N)C(F)(F)F.Cl.Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CN)N)C(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





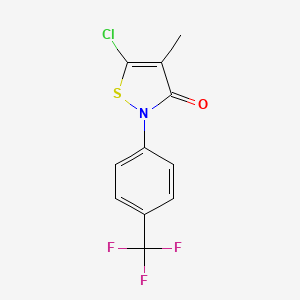
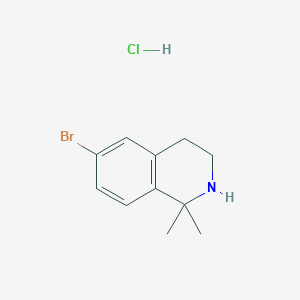
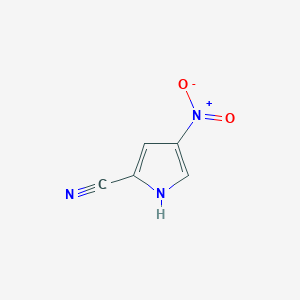

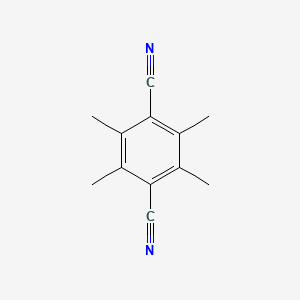
![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide](/img/structure/B13028876.png)
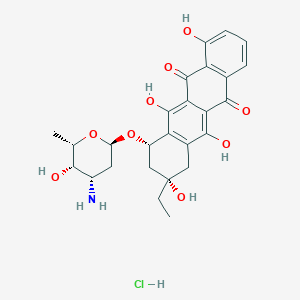
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)
